molecular formula C8H6FNOS B13694824 2-Fluoro-4-methoxyphenyl Isothiocyanate

2-Fluoro-4-methoxyphenyl Isothiocyanate

Cat. No.: B13694824
M. Wt: 183.20 g/mol
InChI Key: QDGNKVSZPOSHIP-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6FNO2S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methoxyphenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-methoxyaniline with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:

2-Fluoro-4-methoxyaniline+Thiophosgene2-Fluoro-4-methoxyphenyl Isothiocyanate+HCl\text{2-Fluoro-4-methoxyaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 2-Fluoro-4-methoxyaniline+Thiophosgene→2-Fluoro-4-methoxyphenyl Isothiocyanate+HCl

Another method involves the use of carbon disulfide (CS2) and an oxidizing agent such as iodine (I2) to convert 2-fluoro-4-methoxyaniline to the corresponding isothiocyanate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Cycloaddition: It can participate in cycloaddition reactions to form heterocyclic compounds.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Cycloaddition: Reagents such as alkenes or alkynes can be used under thermal or catalytic conditions.

    Hydrolysis: The reaction can be carried out in the presence of water and a base such as sodium hydroxide.

Major Products Formed

    Thioureas: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

    Amines: Formed from hydrolysis reactions.

Scientific Research Applications

2-Fluoro-4-methoxyphenyl Isothiocyanate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to form covalent bonds with biological targets.

    Biological Research: It is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxyphenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can lead to the inhibition of enzyme activity or the alteration of protein function. The fluorine and methoxy substituents on the phenyl ring can influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isothiocyanate: The parent compound without the fluorine and methoxy substituents.

    4-Methoxyphenyl Isothiocyanate: Lacks the fluorine substituent.

    2-Fluorophenyl Isothiocyanate: Lacks the methoxy substituent.

Uniqueness

2-Fluoro-4-methoxyphenyl Isothiocyanate is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. These substituents can influence the compound’s reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s ability to form covalent bonds with biological targets, while the methoxy group can affect its solubility and electronic properties.

Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

2-fluoro-1-isothiocyanato-4-methoxybenzene

InChI

InChI=1S/C8H6FNOS/c1-11-6-2-3-8(10-5-12)7(9)4-6/h2-4H,1H3

InChI Key

QDGNKVSZPOSHIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=C=S)F

Origin of Product

United States

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